molecular formula C10H8N2O2S B1300828 2-(Quinoxalin-2-ylthio)acetic acid CAS No. 69001-90-7

2-(Quinoxalin-2-ylthio)acetic acid

Cat. No. B1300828
CAS RN: 69001-90-7
M. Wt: 220.25 g/mol
InChI Key: ZBWZEFLYRWANSY-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-ylthio)acetic acid, commonly referred to as QAA, is an organic compound with promising potential in various fields of research and industry. It has a molecular weight of 220.25 g/mol .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied . A common approach is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular formula of 2-(Quinoxalin-2-ylthio)acetic acid is C10H8N2O2S . It is a nitrogen-containing heterocyclic compound .

Scientific Research Applications

Heterogeneous Catalysis

Quinoxalin-2(1H)-ones, which are related to the compound , have been used in heterogeneous catalysis reactions . These reactions are atomically economical, environmentally friendly, and sustainable, making them ideal for the preparation of a wide range of functionalized quinoxalin-2(1H)-ones . This has promising applications in materials science and medicinal chemistry .

Pharmaceutical Applications

Quinoxalin-2(1H)-ones have attracted great interest due to their wide applications in the pharmaceutical field . They have been used in the development of drugs for various diseases and conditions .

Materials Science

Quinoxalin-2(1H)-ones have found applications in the field of materials science . They have been used in the development of various materials, including graphitic phase carbon nitride, MOF, COF, ion exchange resin, piezoelectric materials, and microsphere catalysis .

Synthesis of Fine Chemicals

Heterogeneous catalysis, which involves quinoxalin-2(1H)-ones, plays an integral role in the production of over 80% of the world’s chemical products . This makes it a vital tool in the synthesis of fine chemicals .

Construction of C-B/Si/P/R F /X/Se Bonds

The future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions .

Enrichment of Heterogeneous Catalysts

Quinoxalin-2(1H)-ones are also used in the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

2-quinoxalin-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZEFLYRWANSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352977
Record name [(Quinoxalin-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinoxalin-2-ylthio)acetic acid

CAS RN

69001-90-7
Record name [(Quinoxalin-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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